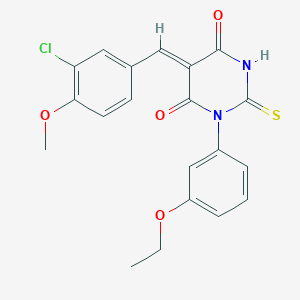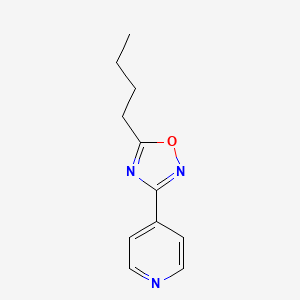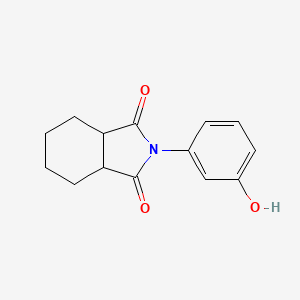![molecular formula C18H26N2OS B5209038 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5209038.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and metabolic stress response. The activation of AMPK by A-769662 has been shown to have potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders.
Mécanisme D'action
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide activates AMPK by binding to the allosteric site of the AMPK α subunit. This leads to conformational changes that enhance the activity of AMPK. AMPK activation by this compound results in the inhibition of anabolic pathways such as protein synthesis and lipid synthesis, and the activation of catabolic pathways such as glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
The activation of AMPK by this compound has several biochemical and physiological effects. In skeletal muscle cells, this compound increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurons, this compound protects against oxidative stress and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which allows for easy delivery and manipulation in cell culture and animal models. It also has a high potency and selectivity for AMPK activation, which minimizes off-target effects. However, this compound has limitations in terms of its stability and solubility, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide. One direction is the development of more stable and soluble analogs of this compound for improved bioavailability and efficacy in vivo. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases such as cardiovascular and inflammatory disorders. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound on cellular metabolism and stress response can provide insights into novel targets for drug development.
Méthodes De Synthèse
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to give 2,2-dimethylpropanoyl chloride. The resulting compound is then reacted with 4-amino-1,3-thiazole-2-thiol to yield N-(4-amino-1,3-thiazol-2-yl)-2,2-dimethylpropanamide. Finally, this compound is reacted with 1-adamantylamine to give this compound.
Applications De Recherche Scientifique
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-17(2,3)15(21)20-16-19-14(10-22-16)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13H,4-9H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGBHEFHVXOHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5208955.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5208975.png)

![1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5208985.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5208990.png)
![1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5208996.png)
![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5209001.png)

![ethyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5209011.png)
![1-(2-chlorophenyl)-5-{[(3,5-dimethoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209019.png)
![4-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5209024.png)

![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5209036.png)
![ethyl 4-imino-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5209054.png)